

Spectroscopic Characterization of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate</i>
Cat. No.:	B1521908

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**. While experimental data for this specific molecule is not publicly available, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to predict and interpret its spectral features. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, offering a framework for its structural verification and purity assessment.

Introduction

tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS 619333-95-8) is a multifaceted organic compound with applications in medicinal chemistry and organic synthesis. [1] Its structure, featuring a phosphinyloxy group, a carbamate moiety, and two methoxy-substituted phenyl rings, suggests its potential as a versatile building block.[1] Accurate structural elucidation and purity confirmation are paramount in any chemical research or

development workflow, and spectroscopic methods are the cornerstone of this process. This guide will provide a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and mass spectra of this compound.

Compound Properties:

Property	Value	Source
Molecular Formula	$\text{C}_{19}\text{H}_{24}\text{NO}_6\text{P}$	[1] [2]
Molecular Weight	393.38 g/mol	[1] [2]
Appearance	White powder or crystals	[1]
Purity (Typical)	$\geq 95\%$	[1] [3]
CAS Number	619333-95-8	[1] [2] [4] [5] [6]

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate** is key to understanding its spectroscopic behavior. Below is a diagram of the structure with key proton and carbon environments labeled for the subsequent NMR discussion.

Caption: Molecular structure of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
tert-Butyl Protons	1.50 - 1.60	Singlet (s)	9H	These 9 equivalent protons are shielded and show a characteristic singlet, similar to other tert-butyl carbamates. [7]
Methoxy Protons	3.75 - 3.85	Singlet (s)	6H	The two methoxy groups are equivalent and their protons will appear as a singlet in a region typical for methoxy groups on an aromatic ring. [7]
Aromatic Protons (ortho to OMe)	6.80 - 7.00	Doublet (d) or Multiplet (m)	4H	These protons are shielded by the electron-donating methoxy group. They will likely appear as a doublet due to coupling with the meta protons.
Aromatic Protons (meta to OMe)	7.20 - 7.40	Doublet of doublets (dd) or Multiplet (m)	4H	These protons are coupled to both the ortho protons and the

phosphorus atom, which may lead to a more complex splitting pattern.

N-H Proton	6.40 - 6.60	Broad Singlet (br s)	1H	The carbamate N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. [7]
------------	-------------	----------------------	----	---

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Predicted δ (ppm)	Rationale
tert-Butyl (CH_3)	28.0 - 29.0	The methyl carbons of the tert-butyl group are highly shielded. ^[7]
tert-Butyl (quaternary C)	80.0 - 82.0	The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. ^[7]
Methoxy (CH_3)	55.0 - 56.0	This is a typical chemical shift for methoxy carbons attached to an aromatic ring. ^[7]
Aromatic C (C-OMe)	155.0 - 158.0	The aromatic carbons attached to the methoxy groups are significantly deshielded.
Aromatic C (ortho to OMe)	114.0 - 116.0	These carbons are shielded by the electron-donating effect of the methoxy group.
Aromatic C (meta to OMe)	120.0 - 122.0	These carbons will be influenced by both the methoxy group and the phosphorus atom.
Aromatic C (C-P)	130.0 - 135.0	The carbons directly bonded to the phosphorus atom will be deshielded and may show coupling to phosphorus.
Carbamate (C=O)	152.0 - 154.0	The carbonyl carbon of the carbamate is in a typical chemical shift range.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument to ensure optimal resolution and lineshape.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
 - Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
 - Reference the spectrum to the solvent peak.

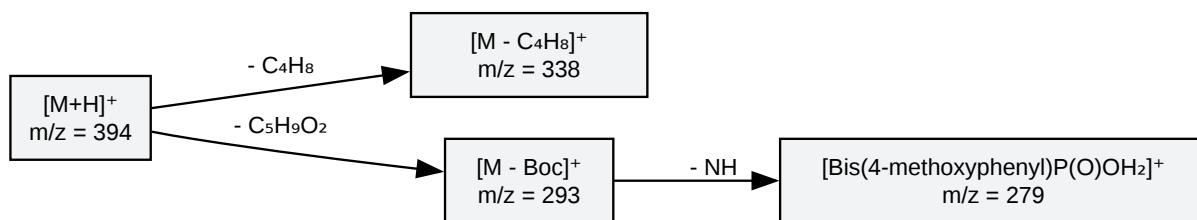
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3200 - 3400	N-H stretch	Carbamate
2950 - 3000	C-H stretch	tert-Butyl, Aromatic, Methoxy
1700 - 1750	C=O stretch	Carbamate Carbonyl
1500 - 1600	C=C stretch	Aromatic Ring
1240 - 1260	P=O stretch	Phosphinyloxy
1150 - 1250	C-O stretch	Carbamate, Ether
1000 - 1100	P-O-N stretch	Phosphinyloxycarbamate
800 - 850	C-H bend (out-of-plane)	para-substituted Aromatic Ring

Experimental Protocol for IR Spectroscopy


- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

- Molecular Ion (M^+): The expected exact mass for the molecular ion $[C_{19}H_{24}NO_6P]^+$ is 393.1341 m/z.^[2] In a high-resolution mass spectrum (HRMS), observing this mass would be strong evidence for the compound's identity. Depending on the ionization method, adducts such as $[M+H]^+$ (394.1419 m/z), $[M+Na]^+$ (416.1238 m/z), or $[M+K]^+$ (432.0978 m/z) may also be observed.
- Major Fragmentation Pathways:
 - Loss of the tert-butyl group (-57 m/z) to give a fragment at m/z 336.
 - Loss of isobutylene (-56 m/z) to give a fragment at m/z 337.
 - Loss of the Boc group (-101 m/z) to give a fragment at m/z 292.
 - Cleavage of the P-O bond.
 - Fragmentation of the bis(4-methoxyphenyl)phosphinyl moiety.

[Click to download full resolution via product page](#)

Caption: A potential fragmentation pathway for **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation:
 - Use an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the mass spectrum in positive ion mode.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of **tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate**. By understanding the expected NMR, IR, and MS data, researchers can efficiently confirm the synthesis of this molecule, assess its purity, and ensure the integrity of their experimental results. The provided protocols offer a starting point for the practical acquisition of this crucial analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl ((bis(4-methoxyphenyl)phosphoryl)oxy)carbamate | C19H24NO6P | CID 44629804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]

- 6. tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate | 619333-95-8 | TCI AMERICA
[tcichemicals.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521908#spectroscopic-data-nmr-ir-mass-spec-for-tert-butyl-bis-4-methoxyphenyl-phosphinyloxy-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com